6-溴吡啶甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromopicolinimidamide hydrochloride is a compound that has not been directly described in the provided papers. However, the papers do discuss various brominated heterocyclic compounds, which are valuable intermediates in the synthesis of biologically active molecules and ligands for protein domains. For instance, 6-bromoquinolines and related structures have been synthesized for their potential use in medicinal chemistry and as ligands for protein domains such as the Src homology 3 (SH3) domain .

Synthesis Analysis

The synthesis of brominated heterocycles often involves selective halogenation reactions. For example, the selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride has been optimized to achieve the functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for the SH3 domain . The Knorr synthesis, which involves a condensation and cyclization sequence, has been used to prepare 6-bromoquinolin-2(1H)-one derivatives . Additionally, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been reported, showcasing the preparation of novel brominated quinazolines with potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be complex and is often characterized by techniques such as NMR, MS, and X-ray crystallography. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . These structural analyses are crucial for understanding the molecular interactions and potential biological activity of these compounds.

Chemical Reactions Analysis

Brominated heterocycles participate in a variety of chemical reactions, which are essential for their functionalization and application in synthesis. For example, the photochemistry of 6-bromopicolinic acids has been studied, showing different photodehalogenation pathways depending on the solvent and the presence of oxygen . Homocoupling reactions have also been employed to synthesize bipyridine derivatives from 6-bromopicoline . Furthermore, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents has been explored, leading to a range of substituted quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions can affect the stability and solubility of these compounds . The photophysical properties, such as the excited state lifetimes and absorption maxima, are also important for understanding their behavior under light irradiation, which is relevant for photochemical applications .

科学研究应用

联吡啶衍生物的合成

6-溴吡啶已被用作通过还原性均偶联合成二取代联吡啶的起始原料。这些联吡啶因其在配位化学中的应用以及作为催化剂中的配体而很重要。所开发的方法提供了操作简单的程序,具有高产率,代表了对传统合成的显着改进 (Cassol et al., 2000)。

用于合成吡咯并嘧啶的偶联反应

使用 6-甲基吡啶甲酸促进取代的 5-溴嘧啶-4-胺与炔烃的铜催化偶联反应,得到 2-氯-吡咯并[2,3-d]嘧啶。这些反应因其中等至优异的产率和引入各种官能团的能力而著称,展示了溴代吡啶甲酸在促进复杂有机合成中的多功能性 (Jiang et al., 2015)。

溴吡啶甲酸的光化学研究

对 6-溴吡啶甲酸的研究揭示了对其光化学行为的见解,特别是光脱卤过程。这些研究对于了解卤代有机化合物的环境归宿及其在光化学合成中的潜在应用至关重要 (Rollet et al., 2006)。

抗菌和缓蚀研究

已合成溴代嘧啶衍生物并评估其抗菌性能以及作为缓蚀剂的潜力。这些研究强调了溴代化合物在开发新药和材料科学应用中的效用 (Rbaa et al., 2018)。

喹啉的合成

溴吡啶甲酸已被用于合成喹啉,这是一类在药物化学中具有广泛应用的化合物。开发这些杂环化合物的新的合成路线对于发现新的治疗剂至关重要 (Wlodarczyk et al., 2011)。

安全和危害

属性

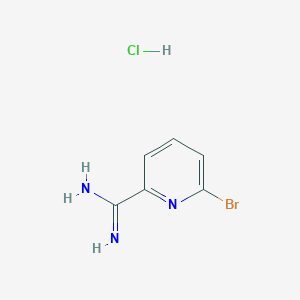

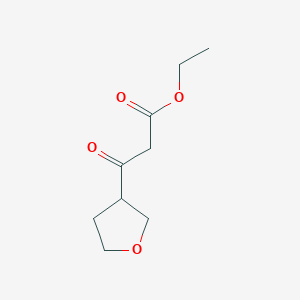

IUPAC Name |

6-bromopyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCOYRYYLFKACD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopicolinimidamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)